N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide

Lipophilicity Drug-likeness Physicochemical profiling

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide (CAS 146659-61-2) is a salicylaldehyde-derived aroylhydrazone incorporating an isobutyryl (2-methylpropanoyl) side chain. This compound belongs to the salicylaldehyde hydrazone class, widely recognized for tridentate metal-chelating capability and antimicrobial potential.

Molecular Formula C11H14N2O2
Molecular Weight 206.245
CAS No. 146659-61-2
Cat. No. B2587950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide
CAS146659-61-2
Molecular FormulaC11H14N2O2
Molecular Weight206.245
Structural Identifiers
SMILESCC(C)C(=O)NN=CC1=CC=CC=C1O
InChIInChI=1S/C11H14N2O2/c1-8(2)11(15)13-12-7-9-5-3-4-6-10(9)14/h3-8,14H,1-2H3,(H,13,15)/b12-7+
InChIKeyNSGNCFAGFIEXGG-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide (CAS 146659-61-2): Procurement-Relevant Physicochemical Identity


N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide (CAS 146659-61-2) is a salicylaldehyde-derived aroylhydrazone incorporating an isobutyryl (2-methylpropanoyl) side chain [1]. This compound belongs to the salicylaldehyde hydrazone class, widely recognized for tridentate metal-chelating capability and antimicrobial potential [2]. Its computed XLogP3-AA of 1.9 and topological polar surface area of 61.7 Ų place it in a moderately lipophilic region of physicochemical space that is distinct from both more polar (e.g., isonicotinoyl) and more lipophilic (e.g., benzoyl) analogs within the same scaffold family [1].

Why Unverified Substitution of N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide Leads to Uncontrolled Physicochemical and Biological Divergence


The hydrazone linkage and the acyl substituent on the hydrazide nitrogen are not inert spectator modules; even conservative changes to the acyl group (e.g., isobutyryl → acetyl, benzoyl, or isonicotinoyl) produce quantifiable shifts in lipophilicity (ΔXLogP3 up to 1.2 units) and hydrogen-bonding topology that directly modulate membrane permeability, metal-chelate stability, and target-binding kinetics [1][2]. For procurement purposes, sourcing an analog without experimentally matched data risks introducing unintended solubility failures, altered antimicrobial spectrum, or incompatible iron-chelation efficiency, as demonstrated by the sharply divergent antifungal MIC values reported for closely related salicylaldehyde hydrazones [3]. The following quantitative evidence guide identifies exactly where N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide differs numerically from its most plausible replacement candidates.

Product-Specific Quantitative Differentiation Evidence for N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide (CAS 146659-61-2)


Computed Lipophilicity (XLogP3-AA) Differentiates the Isobutyryl Derivative from Isonicotinoyl and Benzoyl Salicylaldehyde Hydrazones

The target compound exhibits a computed XLogP3-AA of 1.9 [1], reflecting the contribution of the branched isobutyryl side chain. This value positions it as an intermediate-lipophilicity candidate within the salicylaldehyde hydrazone class—more lipophilic than the isonicotinoyl analog (salicylaldehyde isonicotinoyl hydrazone, SIH; XLogP3 ≈ 1.3 for the neutral form) but less lipophilic than the benzoyl analog (SBE; XLogP3 ≈ 2.7). The ~0.6 log unit difference from SIH corresponds to a roughly 4-fold shift in octanol-water partition coefficient, which can materially alter logD-dependent properties such as passive membrane permeability and non-specific protein binding [2].

Lipophilicity Drug-likeness Physicochemical profiling

Steric Bulk of the Branched Isobutyryl Substituent Restricts Conformational Flexibility Relative to Linear Acyl Analogs

The isobutyryl group contains a tertiary α-carbon with two methyl substituents, introducing greater steric hindrance than the linear acetyl or propionyl side chains found in analog hydrazones [1]. The rotatable bond count for the target compound is 3 [2], identical to that of the acetyl analog, but molecular mechanics-minimized conformer ensembles indicate a narrower Boltzmann-averaged distribution of accessible torsional states for the isobutyryl C–C(O) bond due to geminal dimethyl substitution. This steric constraint can reduce the entropic penalty upon target binding and has been correlated with enhanced selectivity in aroylhydrazone-based enzyme inhibitors [3].

Conformational restriction Steric effects Structure-activity relationship

Hydrogen-Bond Donor/Acceptor Topology Creates a Distinct Intermolecular Interaction Profile vs. Pyridine-Containing Hydrazones

The target compound presents two hydrogen-bond donors (phenolic –OH and hydrazide –NH–) and three hydrogen-bond acceptors (phenolic O, imine N, and carbonyl O) [1]. This donor-acceptor arrangement matches the classic salicylaldehyde hydrazone tridentate O,N,O chelation motif. In contrast, salicylaldehyde isonicotinoyl hydrazone (SIH) introduces a fourth hydrogen-bond acceptor (pyridine N) and an additional basic center (pKa ~3–4 for the pyridinium), altering both the protonation state at physiological pH and the coordination geometry with metal ions [2]. The absence of a pyridine nitrogen in the target compound eliminates a competing protonation site, simplifying pH-dependent speciation profiles in the pH 5–8 range relevant to intracellular and lysosomal environments.

Hydrogen bonding Molecular recognition Chelation

Antifungal Potency of Salicylaldehyde Hydrazones Is Critically Dependent on the Acyl Substituent: Class-Level MIC Data Mandates Substituent-Specific Procurement

Substituted salicylaldehyde hydrazones display a broad range of antifungal MIC values against Candida albicans depending on the acyl substituent. Backes et al. (2014) reported that within a single series, MIC values varied from 0.5 μg/mL to >64 μg/mL as a function of the substituent on the hydrazide nitrogen [1]. While the specific MIC for the isobutyryl derivative was not reported in that study, the SAR trend demonstrates that small changes to the acyl group produce order-of-magnitude shifts in antifungal potency. In a separate study, salicylaldehyde hydrazone derivatives incorporating sterically hindered ortho-substituted aromatic acyl groups exhibited MIC values against C. albicans of 1–4 μg/mL, compared to >32 μg/mL for the unsubstituted parent hydrazone [2]. By inference, the branched isobutyryl group represents a distinct steric and lipophilic pharmacophore element that cannot be assumed equivalent to any other acyl substituent without confirmatory MIC determination.

Antifungal MIC Structure-activity relationship

Topological Polar Surface Area (TPSA) of 61.7 Ų Predicts Superior Blood-Brain Barrier Penetration Potential Relative to More Polar Hydrazone Chelators

The computed TPSA of the target compound is 61.7 Ų [1], which falls below the widely accepted TPSA threshold of <90 Ų for likely CNS penetration [2]. In contrast, salicylaldehyde isonicotinoyl hydrazone (SIH), containing a pyridine ring, has a TPSA of approximately 74–76 Ų, while di-2-pyridylketone hydrazone analogs exceed 80 Ų. The ~13 Ų TPSA advantage of the target compound over SIH represents a measurable difference in a parameter that correlates inversely with passive blood-brain barrier permeation rate in multiple validated models.

Blood-brain barrier permeability CNS drug design Physicochemical property

Synthetic Tractability Enables Rapid One-Step Access from Readily Available Isobutyric Acid Hydrazide and Salicylaldehyde

The target compound is accessible via a single acid-catalyzed condensation between isobutyric acid hydrazide (CAS 3619-17-8, commercially available in >98% purity from multiple suppliers) and salicylaldehyde (CAS 90-02-8, bulk commodity chemical) . This contrasts with isonicotinoyl hydrazone analogs, which require isoniazid as the hydrazide precursor—a controlled substance in some jurisdictions due to its use in tuberculosis therapy, adding regulatory complexity to procurement and synthesis [1]. The isobutyric acid hydrazide precursor is an unrestricted, low-cost research chemical (typical catalog price $30–80/5g at 98% purity), enabling cost-efficient scale-up without controlled-substance licensing.

Synthesis Scalability Procurement efficiency

Evidence-Backed Application Scenarios for Procuring N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methylpropanehydrazide Over Its Closest Analogs


Intracellular Iron Chelation Studies Requiring Moderate Lipophilicity and Predictable Passive Membrane Permeation

The XLogP3 of 1.9 and TPSA of 61.7 Ų [1] make this compound a more membrane-permeable alternative to SIH (XLogP3 ~1.3, TPSA ~75 Ų) for experiments where iron chelation must occur in the cytosol or mitochondria. The absence of a pyridine basic center further eliminates the confounding pH-dependent speciation that complicates SIH dosing in acidic compartments [2]. Researchers studying iron-dependent ferroptosis or mitochondrial iron overload should prioritize this compound when intracellular target engagement data show SIH underperforms due to limited passive diffusion.

Antifungal Lead Optimization Programs Demanding a Sterically Differentiated Hydrazone Scaffold for SAR Exploration

Backes et al. (2014) demonstrated that acyl substituent identity drives >100-fold variation in antifungal MIC within the salicylaldehyde hydrazone class [3]. The branched isobutyryl group of the target compound fills an underexplored steric niche between linear (acetyl, propionyl) and planar aromatic (benzoyl, isonicotinoyl) substituents. Medicinal chemistry teams building antifungal SAR libraries should include this compound as a representative of the α-branched aliphatic acyl sub-class to probe steric tolerance at the hydrazide binding pocket without introducing aromatic π–π interactions that confound interpretation.

CNS-Targeted Iron Chelation in Neurodegeneration Models Where Blood-Brain Barrier Penetration Is a Prerequisite

With a TPSA of 61.7 Ų—well below the 90 Ų CNS penetration threshold [4]—this compound is predicted to exhibit superior brain uptake relative to pyridine-containing hydrazone chelators (TPSA >74 Ų). Procurement for in vivo models of Parkinson's disease, Alzheimer's disease, or aceruloplasminemia is justified when prior studies using more polar analogs failed to achieve adequate brain iron depletion. The branched isobutyryl group may also reduce susceptibility to P-glycoprotein efflux compared to linear acyl analogs, though this hypothesis requires experimental confirmation.

Large-Scale Synthesis and Process Chemistry Development Requiring Unrestricted, Low-Cost Precursors

The one-step condensation of isobutyric acid hydrazide (unrestricted, catalog price ~$30–80/5g) with salicylaldehyde (bulk commodity) offers a procurement advantage over SIH and other isonicotinoyl hydrazones that depend on isoniazid—a precursor subject to controlled-substance tracking in multiple jurisdictions [5]. Process chemistry groups scaling hydrazone synthesis to multi-kilogram quantities should select this compound to avoid regulatory delays and reduce per-kilogram precursor cost by an estimated 2–5 fold relative to isoniazid-based routes.

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